Coformycin

説明

This compound has been reported in Streptomyces and Streptomyces antibioticus with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

A ribonucleoside antibiotic synergist and adenosine deaminase inhibitor isolated from Nocardia interforma and Streptomyces kaniharaensis. It is proposed as an antineoplastic synergist and immunosuppressant.

特性

IUPAC Name |

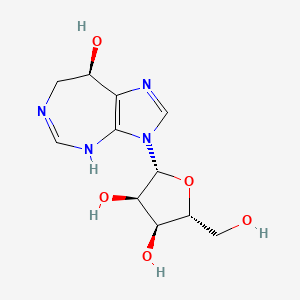

(2R,3R,4S,5R)-2-[(8R)-8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)/t5-,6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOVTUPUBVHMPG-LODYRLCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11033-22-0 | |

| Record name | Coformycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11033-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coformycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011033220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COFORMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E49510ZL0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Origin of Coformycin from Streptomyces: A Technical Guide

Abstract

Coformycin, a potent inhibitor of adenosine deaminase (ADA), is a nucleoside antibiotic produced by various species of the genus Streptomyces. Its discovery has been pivotal in the study of purine metabolism and has paved the way for the development of related compounds with significant therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the discovery, origin, biosynthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental pathways.

Introduction

This compound is a structural analog of adenosine, characterized by an unusual seven-membered 1,3-diazepine ring system. It is a member of the nucleoside antibiotic family and is renowned for its extremely potent and tight-binding inhibition of the enzyme adenosine deaminase (ADA). This enzyme plays a crucial role in the purine salvage pathway by catalyzing the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound disrupts purine homeostasis, leading to the accumulation of adenosine and its metabolites, which can be toxic to certain cell types, particularly lymphocytes. This property underpins its antitumor and immunomodulatory activities.

This guide will delve into the initial discovery of this compound from Streptomyces, elucidate its biosynthetic pathway, provide detailed methodologies for its isolation and characterization, and present its mechanism of action as an ADA inhibitor.

Discovery and Origin

This compound was first isolated from the culture filtrate of Streptomyces kaniharaensis SF-557. Its discovery was a significant milestone in the field of natural product chemistry and pharmacology. The producing organism, Streptomyces kaniharaensis, is a filamentous bacterium belonging to the Actinomycetia class, a group of microorganisms well-known for their prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

The co-production of this compound with another nucleoside antibiotic, formycin A, by S. kaniharaensis is a noteworthy observation. This co-production is believed to be a self-protective mechanism, as formycin A, an adenosine analog, would otherwise be inactivated by the producer's own adenosine deaminase.

Biosynthesis of this compound

The biosynthetic pathway of this compound is intricately linked to the primary metabolic pathway of L-histidine biosynthesis. The genetic blueprint for this compound production is encoded within the cof gene cluster in Streptomyces kaniharaensis.

The biosynthesis commences with intermediates from the L-histidine pathway. The key branching point involves the conversion of a shared intermediate, N1-(5-phospho-β-D-ribosyl)-AMP (PR-AMP), which is diverted towards this compound synthesis. The process is catalyzed by a series of enzymes encoded by the cof gene cluster, with CofB and CofA playing pivotal roles.

The key steps in the biosynthetic pathway are:

-

Formation of the 1,3-Diazepine Ring: The enzyme CofB, a homolog of SAICAR synthetase, catalyzes the crucial cyclization reaction to form the characteristic seven-membered ring of the this compound backbone.

-

Reduction Step: Following the formation of the ring, the intermediate undergoes a reduction reaction catalyzed by the NADPH-dependent dehydrogenase, CofA.

-

Dephosphorylation: The final step in the biosynthesis is the removal of a phosphate group to yield the active this compound molecule.

Quantitative Data

The biological activity of this compound is quantified by its inhibition constant (Ki) against adenosine deaminase and its half-maximal inhibitory concentration (IC50) against various cell lines.

Table 1: Inhibition Constants (Ki) of this compound against Adenosine Deaminase

| Enzyme Source | Ki Value | Temperature (°C) | Reference |

| Bovine | 1.1 x 10-11 M | 21 | |

| Bovine | 5.3 x 10-11 M | 38.3 | |

| General | ≤ 0.01 nM | Not Specified |

Table 2: IC50 Values of Pentostatin (2'-deoxythis compound), a close structural analog of this compound, against various cancer cell lines

Note: Data for Pentostatin is provided as a reference for the potential activity of this compound, a structurally similar compound.

| Cell Line | Cancer Type | IC50 Value | Reference |

| J45.01 | Leukemia | 0.0040 µg/mL | |

| CEM/C1 | Leukemia | 0.0286 µg/mL | |

| Hairy Cell Leukemia | Leukemia | Highly effective in clinical trials | |

| Chronic Lymphocytic Leukemia | Leukemia | Active in clinical trials | |

| Cutaneous T-cell Lymphomas | Lymphoma | Active in clinical trials |

*Production yield of this compound from Streptomyces kaniharaensis fermentation can vary significantly based on the strain and fermentation conditions. While specific industrial production

Coformycin: A Potent Transition State Analog Inhibitor of Adenosine Deaminase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coformycin, a nucleoside antibiotic isolated from Streptomyces species, is a powerful inhibitor of adenosine deaminase (ADA), a critical enzyme in purine metabolism.[1] Its potent inhibitory activity stems from its structure, which mimics the tetrahedral transition state of the adenosine deamination reaction. This guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.

Introduction to Adenosine Deaminase and this compound

Adenosine deaminase (ADA) is a ubiquitously expressed enzyme that catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[2][3][4] This reaction is a key step in the purine salvage pathway, regulating intracellular and extracellular adenosine concentrations.[5] Adenosine is a potent signaling molecule involved in numerous physiological processes, including neurotransmission, cardiovascular function, and immune responses.[3][6] Consequently, the inhibition of ADA has significant therapeutic implications.

This compound and its analog, deoxythis compound (pentostatin), are among the most potent known inhibitors of ADA.[2][7] They are classified as transition-state analog inhibitors. Their structures closely resemble the geometry of the tetrahedral intermediate formed during the enzyme-catalyzed hydrolysis of adenosine.[2] This tight, almost irreversible binding to the active site of ADA leads to potent and long-lasting inhibition of the enzyme.[2]

Mechanism of Action: Mimicking the Transition State

The catalytic mechanism of ADA involves the attack of a zinc-coordinated water molecule on the C6 position of the purine ring of adenosine.[8][9] This forms a transient, high-energy tetrahedral intermediate. This compound's structure, particularly the hydroxyl group at the C8 position of its 1,3-diazepine ring, mimics this tetrahedral intermediate.[2][9] The 8R-diastereomer of this compound is significantly more potent than the 8S counterpart, highlighting the stereospecificity of the interaction.[2]

The high affinity of this compound for ADA is attributed to the strong coordination of its hydroxyl group to the active site zinc ion and favorable hydrogen bonding interactions within the enzyme's active site.[9][10] This tight binding effectively blocks the substrate from accessing the active site, leading to potent inhibition.

Figure 1. Mechanism of this compound Inhibition.

Quantitative Inhibitory Data

The potency of this compound and its analogs as ADA inhibitors is quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. These values demonstrate the extremely tight binding of these compounds to the enzyme.

| Inhibitor | Enzyme Source | Ki Value | IC50 Value | Reference(s) |

| This compound | Streptomyces species | 10 pM | - | [2] |

| Deoxythis compound (Pentostatin) | Murine | ~10⁻¹³ M | - | [9][10] |

| Deoxythis compound (Pentostatin) | Rat Brain | 23 pM | - | [11] |

| Isothis compound | - | 4.5 - 10 x 10⁻⁸ M | - | [12] |

Experimental Protocols

Adenosine Deaminase (ADA) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds like this compound against ADA. The assay measures the rate of adenosine deamination by monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

-

Adenosine Deaminase (ADA) enzyme

-

Adenosine solution (substrate)

-

This compound or other test inhibitor

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 265 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of adenosine, ADA, and the inhibitor in the appropriate buffer.

-

Assay Setup:

-

In a UV-transparent plate or cuvette, add the phosphate buffer.

-

Add the desired concentration of the inhibitor (e.g., this compound).

-

Add the ADA enzyme solution and incubate for a pre-determined time to allow for inhibitor binding.

-

A control reaction without the inhibitor should be run in parallel.

-

-

Initiate Reaction: Add the adenosine substrate to initiate the enzymatic reaction.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for both the inhibited and uninhibited reactions.

-

Determine the percent inhibition caused by the compound.

-

To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

-

To determine the Ki value, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Dixon or Lineweaver-Burk plots).

-

For more detailed and alternative protocols, including fluorometric and colorimetric assays, refer to commercially available kits and literature.[13][14][15]

Figure 2. ADA Inhibition Assay Workflow.

X-ray Crystallography of ADA-Coformycin Complex

Determining the three-dimensional structure of the ADA-coformycin complex provides invaluable insights into the molecular basis of its potent inhibition.

General Protocol Outline:

-

Protein Expression and Purification: Overexpress and purify recombinant ADA.

-

Complex Formation: Incubate the purified ADA with an excess of this compound to ensure complete binding.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the ADA-coformycin complex. Crystals of murine ADA complexed with a this compound analog have been obtained at pH 7.0.[9][10]

-

Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., synchrotron) and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain a high-resolution structure. For example, the structure of murine ADA with a this compound analog was refined to a resolution of 2.6 Å.[10]

Signaling Pathways and Biological Consequences of ADA Inhibition

Inhibition of ADA by this compound leads to the accumulation of adenosine and 2'-deoxyadenosine, which have profound effects on various signaling pathways.

-

Immune System: ADA deficiency is a cause of severe combined immunodeficiency (SCID).[4] The accumulation of deoxyadenosine is particularly toxic to lymphocytes, leading to their depletion.[3] Adenosine accumulation can also modulate immune responses through its interaction with adenosine receptors on immune cells.[6]

-

Cardiovascular System: Adenosine is a key regulator of cardiovascular function, acting as a vasodilator and protecting against ischemia-reperfusion injury.[2] ADA inhibition can potentiate the effects of adenosine in the heart.[16]

-

Nervous System: Adenosine is an important neuromodulator in the central nervous system. Inhibition of ADA can alter adenosine levels in the brain, affecting processes like sleep and neurotransmission.[11]

-

Cancer Therapy: The selective toxicity of deoxyadenosine to lymphocytes has been exploited in the treatment of certain lymphoid malignancies. Deoxythis compound (pentostatin) is used as a chemotherapeutic agent for hairy cell leukemia and other T-cell lymphoproliferative disorders.[7]

Figure 3. Consequences of ADA Inhibition.

Conclusion

This compound's mechanism as a transition state analog inhibitor of adenosine deaminase is a classic example of rational drug design, even though it was discovered as a natural product. Its extremely high affinity and specificity for ADA make it a valuable tool for studying purine metabolism and a lead compound for the development of therapeutics for immunological disorders and cancers. The detailed understanding of its interaction with ADA at the molecular level, elucidated through structural studies, continues to inform the design of novel enzyme inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The adenosine deaminase (ADA) metabolism [pfocr.wikipathways.org]

- 6. ADA adenosine deaminase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. 2'-Deoxythis compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine deaminase - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rcsb.org [rcsb.org]

- 11. 2'-Deoxythis compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on inhibition of adenosine deaminase by isothis compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abcam.cn [abcam.cn]

- 14. content.abcam.com [content.abcam.com]

- 15. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potentiation of the myocardial actions of adenosine in the presence of this compound, a specific inhibitor of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Coformycin and its Analogs: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Adenosine Deaminase Inhibition

Coformycin and its structural analog pentostatin (2'-deoxythis compound) are potent, naturally occurring inhibitors of adenosine deaminase (ADA), an essential enzyme in purine metabolism. Their powerful inhibitory activity has made them valuable tools in biochemical research and has led to the clinical use of pentostatin in the treatment of hairy cell leukemia. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, offering insights for researchers, scientists, and professionals involved in drug discovery and development. We will delve into the quantitative analysis of their inhibitory potency, detailed experimental protocols for assessing their activity, and visual representations of their molecular interactions and evaluation workflows.

Core Principles of this compound's Inhibitory Action

This compound and its analogs are transition-state analog inhibitors of ADA. They mimic the tetrahedral intermediate formed during the deamination of adenosine to inosine. The key to their potent inhibition lies in the hydrated C8 position of the diazepine ring, which mimics the transition state of the substrate, and the interactions of the heterocyclic base and the sugar moiety with the enzyme's active site.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of this compound and its analogs against adenosine deaminase is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound and key analogs, providing a basis for understanding their structure-activity relationships.

| Compound | R1 | R2 | Ki (pM) | IC50 (nM) | Source |

| This compound | OH | H | 10 | - | [1] |

| 2'-Deoxythis compound (Pentostatin) | H | H | 2.5 | - | [1] |

| Isothis compound | - | - | 45,000 | - | [2] |

Table 1: Inhibitory Potency of Natural this compound Analogs Against Adenosine Deaminase. This table highlights the picomolar affinity of this compound and pentostatin for ADA. The structural isomer, isothis compound, exhibits significantly weaker, competitive inhibition.

| Compound | Ki (µM) | IC50 (nM) | Notes | Source |

| erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | 0.0028 | 6 | A non-nucleoside inhibitor. | [1] |

| 1-Deazaadenosine | - | - | Known ADA inhibitor. | |

| Naringin | 200 | - | A flavonoid inhibitor. | [1] |

| Curcumin | - | 13,600 | A flavonoid inhibitor. | [1] |

| Kaempferol | - | ~30,000 | A flavonoid inhibitor. | [1] |

| Quercetin | - | ~30,000 | A flavonoid inhibitor. | [1] |

Table 2: Inhibitory Potency of Other Adenosine Deaminase Inhibitors. This table provides context by showing the inhibitory constants of other classes of ADA inhibitors.

Key Structure-Activity Relationship Insights

Analysis of the available data and literature reveals several key aspects of the SAR of this compound and its analogs:

-

The Diazepine Ring and the C8 Hydroxyl Group: The seven-membered diazepine ring is crucial for potent inhibition. The (R)-hydroxyl group at the C8 position is a key feature, mimicking the tetrahedral transition state of the substrate-enzyme reaction. The stereochemistry at this position is critical, with the (R)-diastereomer being significantly more potent.[1]

-

The Sugar Moiety: The ribose or deoxyribose sugar moiety plays a significant role in binding to the enzyme. Molecular dynamics simulations have shown that the 5'-hydroxyl group of the sugar interacts strongly with Asp19 and His17 in the ADA active site.[3] While removal of the sugar moiety leads to a loss of activity, its replacement with other groups, such as a benzyl group, can retain some inhibitory function.

-

Modifications to the Heterocyclic Core: The purine-like heterocyclic portion of the molecule is essential for recognition by the enzyme. Modifications to this ring system, such as the synthesis of imidazo[4,5-e][1][3][4]triazepine analogs, have been explored to understand the binding requirements.

-

Aglycone Analogs: Studies on this compound aglycone analogs, where the sugar moiety is replaced with various substituents, have shown that it is possible to design potent inhibitors of AMP deaminase with high selectivity over adenosine deaminase.

Experimental Protocols

The determination of the inhibitory potency of this compound analogs relies on accurate and reproducible enzymatic assays. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for Adenosine Deaminase Activity

This protocol is adapted from a kitless method and relies on the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

-

Adenosine deaminase (e.g., from calf intestine)

-

Adenosine (substrate)

-

This compound analog (inhibitor)

-

50 mM Phosphate buffer, pH 7.4

-

UV-transparent 96-well microplates

-

Microplate spectrophotometer capable of reading absorbance at 265 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of adenosine in 50 mM phosphate buffer, pH 7.4.

-

Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO or water) and create a dilution series.

-

Prepare a solution of adenosine deaminase in 50 mM phosphate buffer, pH 7.4. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup (96-well plate):

-

Blank wells: Add buffer only.

-

Control wells (no inhibitor): Add buffer, adenosine solution, and enzyme solution.

-

Inhibitor wells: Add buffer, adenosine solution, inhibitor solution at various concentrations, and enzyme solution.

-

The final reaction volume is typically 200 µL.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding the enzyme solution to the wells.

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 265 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each well from the linear portion of the kinetic curve.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve by fitting the data to a suitable equation (e.g., four-parameter logistic).

-

If determining the Ki value, perform the assay at multiple substrate concentrations and analyze the data using methods such as the Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive). The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value for competitive inhibitors.

-

Fluorometric Assay for Adenosine Deaminase Activity

This method offers higher sensitivity and is based on the detection of a fluorescent product generated from the conversion of adenosine to inosine. Commercial kits are available that utilize this principle.

Principle:

Inosine, the product of the ADA-catalyzed reaction, is further converted through a series of enzymatic steps to generate an intermediate that reacts with a probe to produce a fluorescent signal (e.g., measured at Ex/Em = 535/587 nm).[5]

General Procedure (based on commercial kit protocols):

-

Reagent Preparation: Prepare assay buffer, probe solution, enzyme mix, and inhibitor solutions as described in the kit manual.

-

Standard Curve: Prepare a standard curve using the provided standard (e.g., inosine) to correlate fluorescence intensity with product concentration.

-

Assay Reaction:

-

Add samples (with and without inhibitor) to the wells of a 96-well plate.

-

Add the reaction mix containing the substrate and probe.

-

Incubate for a specified time at a constant temperature.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence (from a no-enzyme control) from all readings.

-

Calculate the ADA activity based on the standard curve.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

-

Visualizing Key Relationships and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language for Graphviz, illustrate the key binding interactions of this compound and a general workflow for inhibitor screening.

Conclusion

The structure-activity relationship of this compound and its analogs provides a compelling case study in rational drug design. The potent inhibition of adenosine deaminase by these compounds is a direct result of their ability to mimic the transition state of the enzymatic reaction. Key structural features, including the diazepine ring with its C8 hydroxyl group and the sugar moiety, are critical for high-affinity binding. A thorough understanding of these SAR principles, coupled with robust experimental protocols for activity assessment, is essential for the development of novel and more selective ADA inhibitors for therapeutic applications. The visualization of binding interactions and experimental workflows further aids in conceptualizing and executing successful drug discovery programs in this area.

References

- 1. AMP deaminase inhibitors. 3. SAR of 3-(carboxyarylalkyl)this compound aglycon analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of adenosine deaminase: continued studies of structure-activity relationships in analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "The design and synthesis of analogues of adenosine deaminase inhibitor" by Qi Chao [trace.tennessee.edu]

- 5. Synthesis of Natural and Sugar-Modified Nucleosides Using the Iodine/Triethylsilane System as N-Glycosidation Promoter [mdpi.com]

biochemical pathways affected by Coformycin treatment

An In-depth Technical Guide on the Biochemical Pathways Affected by Coformycin Treatment

Executive Summary

This compound is a potent, tight-binding inhibitor of the enzyme adenosine deaminase (ADA), a critical component of the purine salvage pathway.[1][2] Its mechanism of action, centered on the irreversible inhibition of ADA, triggers a cascade of biochemical alterations with significant consequences for cellular function, particularly in lymphocytes and cancer cells.[3][4] This technical guide provides a detailed examination of the primary and secondary . By inhibiting ADA, this compound leads to the systemic accumulation of adenosine and deoxyadenosine. This accumulation perturbs purine nucleotide pools, culminating in elevated levels of deoxyadenosine triphosphate (dATP), which inhibits DNA synthesis and induces apoptosis.[5] Furthermore, this compound treatment indirectly leads to the inhibition of S-adenosylhomocysteine (SAH) hydrolase, causing an accumulation of SAH, a potent inhibitor of cellular methyltransferases. This disruption of methylation reactions affects epigenetic regulation and gene expression, contributing to the compound's cytotoxic effects.[6][7][8] This document furnishes researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and pathway visualizations, to facilitate a deeper understanding of this compound's molecular impact.

Core Mechanism of Action: Inhibition of Adenosine Deaminase

The primary molecular target of this compound is Adenosine Deaminase (ADA), a key enzyme in the purine salvage pathway responsible for the irreversible deamination of adenosine and deoxyadenosine into inosine and deoxyinosine, respectively.[9][10] this compound, a nucleoside antibiotic originally isolated from Streptomyces species, acts as a transition-state analog inhibitor, binding to ADA with extremely high affinity.[1][11] This binding is nearly irreversible, leading to a profound and sustained reduction in ADA activity.[2][3] The inhibition constants (Ki) for this compound are in the picomolar to femtomolar range (10⁻¹¹–10⁻¹³ M), signifying its exceptional potency.[2] This potent inhibition is the initiating event that leads to the significant downstream biochemical and cellular effects observed upon this compound treatment.

Major Affected Biochemical Pathways

The blockade of ADA by this compound initiates a series of significant downstream effects, primarily impacting nucleotide metabolism, cellular methylation cycles, and apoptotic signaling.

Disruption of Purine Nucleotide Pools and DNA Synthesis

Inhibition of ADA leads to the accumulation of its substrates, adenosine and particularly deoxyadenosine.[12] In lymphoid cells, which exhibit high activity of deoxycytidine kinase, deoxyadenosine is readily phosphorylated to deoxyadenosine monophosphate (dAMP) and subsequently to deoxyadenosine triphosphate (dATP).[5] The resulting elevation in intracellular dATP concentrations has a profound inhibitory effect on the enzyme ribonucleotide reductase. This enzyme is essential for the synthesis of all other deoxyribonucleotides (dCTP, dGTP, dTTP) required for DNA replication and repair. The depletion of these essential DNA precursors leads to an arrest of DNA synthesis, which is a primary mechanism behind the anti-proliferative and cytotoxic effects of this compound, especially in T-cell and B-cell malignancies.[4][5]

Perturbation of the S-Adenosylmethionine (SAM) Cycle

The accumulation of adenosine also disrupts the critical S-adenosylmethionine (SAM) cycle, which is central to cellular methylation reactions. This compound treatment has been shown to inhibit the enzyme S-adenosylhomocysteine (SAH) hydrolase.[6] This enzyme catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. The buildup of adenosine shifts the equilibrium of this reaction, favoring the synthesis and accumulation of SAH.[8] SAH is a potent product inhibitor of virtually all SAM-dependent methyltransferases.[7][13] These enzymes are responsible for the methylation of DNA, RNA, histones, and other proteins. The inhibition of these methylation reactions can lead to widespread epigenetic alterations, aberrant gene expression, and disruption of cellular signaling, ultimately contributing to apoptosis.[7][8]

Quantitative Data on this compound's Effects

The biochemical impact of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points from the literature.

Table 1: Inhibitory Potency of this compound and Analogs on Adenosine Deaminase

| Compound | Ki (Inhibition Constant) | Organism/Source | Reference(s) |

|---|---|---|---|

| This compound | 10⁻¹¹ – 10⁻¹³ M | Various | [2] |

| Deoxythis compound | - | Potent Inhibitor | [11] |

| Isothis compound | 4.5 x 10⁻⁸ M | Mouse |[3] |

Table 2: In Vivo Effects of this compound/Deoxythis compound on Enzyme Activity

| Treatment | Dose | Tissue | % Inhibition of Activity | Reference(s) |

|---|---|---|---|---|

| This compound | 0.2 mg/kg (daily) | Newborn Mouse Tissues | >90% (ADA) | [6] |

| This compound | 0.2 mg/kg (daily) | Newborn Mouse Tissues | 60-95% (SAH Hydrolase) | [6] |

| Deoxythis compound | 250 µg/kg (daily) | T-cell Leukemia Patient (Red Cells) | ~95% (ADA) |[5] |

Table 3: Alterations in Purine Metabolite Concentrations Following Deoxythis compound Treatment

| Metabolite | Condition | Fold Change / Concentration | System | Reference(s) |

|---|---|---|---|---|

| Deoxyadenosine | Human Plasma | Detectable at 10⁻⁶ M | T-cell Leukemia Patients | [14] |

| Adenosine | Human Plasma | Detectable at 10⁻⁶ M | T-cell Leukemia Patients | [14] |

| dATP | Human Leukemic T-cells | Transient Rise | T-cell Leukemia Patient | [5] |

| ATP | Human Leukemic T-cells | Progressive Reduction | T-cell Leukemia Patient | [5] |

| 2'-Deoxyadenosine | Mouse Brain | Progressive Increase | Mouse |[15] |

Key Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the effects of this compound.

In Vitro ADA Inhibition Assay

This assay quantifies the inhibitory potency of this compound on ADA activity.

-

Enzyme Preparation: ADA can be purified from various sources (e.g., bovine intestine) or used from crude cell/tissue homogenates (e.g., rat liver supernatant).[16]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound for a defined period at a set temperature (e.g., 25°C) to allow for inhibitor binding.

-

Initiation of Reaction: Start the reaction by adding the substrate, adenosine (e.g., at a final concentration of 50 µM).

-

Measurement: Monitor the decrease in absorbance at 265 nm over time, which corresponds to the conversion of adenosine to inosine. A spectrophotometer is used for this measurement.

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the velocities against inhibitor concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

In Vivo Efficacy and Toxicity Studies

This protocol outlines a typical workflow for assessing this compound's effects in an animal model.

Metabolite Quantification using High-Performance Liquid Chromatography (HPLC)

This method is used to measure changes in intracellular nucleotide and nucleoside pools.

-

Sample Preparation: For cell cultures, harvest cells and quench metabolic activity rapidly (e.g., with cold methanol). For tissues, freeze-clamp the tissue in liquid nitrogen immediately after harvesting.[15]

-

Extraction: Extract metabolites using an acid like perchloric acid. This step also serves to precipitate proteins.

-

Neutralization: Centrifuge to pellet the precipitated protein and neutralize the acidic supernatant with a base (e.g., potassium hydroxide).

-

Chromatography: Inject the neutralized extract onto an HPLC system, typically equipped with a reverse-phase column (e.g., C18).

-

Separation: Use a gradient elution with a buffered mobile phase (e.g., potassium phosphate buffer with a methanol gradient) to separate the different purine metabolites.

-

Detection & Quantification: Detect the eluting compounds using a UV detector (typically at 254-260 nm). Quantify the concentration of each metabolite by comparing its peak area to that of known standards.[5]

Conclusion and Implications

This compound's potent and specific inhibition of adenosine deaminase sets off a well-defined yet complex cascade of biochemical events. The primary consequences—accumulation of deoxyadenosine leading to dATP-mediated inhibition of DNA synthesis and accumulation of adenosine leading to SAH-mediated inhibition of cellular methylation—are central to its therapeutic potential as an anti-leukemic and immunosuppressive agent.[4][5][8] For researchers and drug developers, understanding these interconnected pathways is crucial for designing rational drug combinations, identifying potential biomarkers of response or toxicity, and exploring new therapeutic applications for ADA inhibitors. The detailed protocols and quantitative data provided herein serve as a foundational resource for further investigation into the nuanced effects of this compound and related compounds on cellular metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Studies on inhibition of adenosine deaminase by isothis compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2'-Deoxythis compound (pentostatin) for lymphoid malignancies. Rational development of an active new drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 2'-deoxythis compound on the metabolism of purines and the survival of malignant cells in a patient with T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-adenosylhomocysteine hydrolase activity, deoxyadenosine triphosphate accumulation, and competence of thymocyte and spleen leucocyte response to mitogens in this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-adenosylhomocysteine Hydrolase Participates in DNA Methylation Inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of S-adenosylhomocysteine hydrolase in adenosine-induced apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation of mutant adenosine deaminase by this compound affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purine metabolism - Wikipedia [en.wikipedia.org]

- 11. Theoretical study of inhibition of adenosine deaminase by (8R)-coformycin and (8R)-deoxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of deoxythis compound on adenosine, inosine, hypoxanthine, xanthine, and uric acid release from the hypoxemic rat cerebral cortex [pubmed.ncbi.nlm.nih.gov]

- 13. S-adenosyl-l-homocysteine hydrolase links methionine metabolism to the circadian clock and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical pharmacology of deoxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neurotoxicity of deoxythis compound: effect of constant infusion on adenosine deaminase, adenosine, 2'-deoxyadenosine and monoamines in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purine catabolism in isolated rat hepatocytes. Influence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Coformycin's Pivotal Role in Purine Metabolism and Salvage Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coformycin, a potent nucleoside antibiotic, stands as a critical tool in the study of purine metabolism due to its highly specific and powerful inhibition of adenosine deaminase (ADA). This technical guide provides an in-depth exploration of this compound's mechanism of action, its profound impact on purine salvage pathways, and the resultant physiological and pathological consequences. By examining quantitative data on its inhibitory effects, detailing experimental protocols for its study, and visualizing the intricate metabolic pathways it influences, this document serves as a comprehensive resource for professionals in biomedical research and drug development.

Introduction: The Purine Salvage Pathway and the Significance of Adenosine Deaminase

Purine nucleotides are fundamental to cellular life, serving as building blocks for nucleic acids, energy currency (ATP and GTP), and signaling molecules. Cells can synthesize purines de novo or recycle them through salvage pathways. The purine salvage pathway is an energy-efficient process that reclaims purine bases and nucleosides from the degradation of nucleic acids.

A key enzyme in this pathway is Adenosine Deaminase (ADA), which catalyzes the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1][2] This reaction is crucial for maintaining low intracellular and extracellular concentrations of adenosine and deoxyadenosine, thereby preventing their potential toxicity.

This compound: A Potent Transition-State Inhibitor of Adenosine Deaminase

This compound is a nucleoside antibiotic isolated from Streptomyces species that acts as a potent transition-state analog inhibitor of ADA.[3] Its structure, particularly the R configuration of its C-8 carbinol center, mimics the tetrahedral intermediate of the ADA-catalyzed reaction, leading to extremely tight and nearly irreversible binding to the enzyme's active site.[4] This potent inhibition effectively blocks the conversion of adenosine and deoxyadenosine.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound and its analog, 2'-deoxythis compound, against adenosine deaminase is exceptionally high, with inhibition constants (Ki) in the picomolar to nanomolar range. This tight binding underscores their efficacy as pharmacological tools and therapeutic agents.

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Reference(s) |

| This compound | Human Erythrocytic ADA | ≤ 0.01 nM | [4] |

| 2'-Deoxythis compound | Rat Brain ADA | 23 pM | [5] |

| Isothis compound | - | 4.5 - 10 x 10-8 M | [6] |

Table 1: Inhibitory constants of this compound and its analogs against adenosine deaminase.

Metabolic Consequences of Adenosine Deaminase Inhibition by this compound

The inhibition of ADA by this compound leads to a cascade of metabolic alterations, primarily the accumulation of adenosine and deoxyadenosine. These accumulating nucleosides are then shunted into other metabolic pathways, leading to significant downstream effects.

Accumulation of Adenosine and Deoxyadenosine

Treatment with this compound or its analogs results in a marked increase in both intracellular and extracellular levels of adenosine and deoxyadenosine.[7]

Perturbation of Purine Nucleotide Pools

The excess adenosine and deoxyadenosine are phosphorylated by adenosine kinase and deoxycytidine kinase, respectively, leading to the accumulation of their corresponding triphosphates, ATP and dATP. The accumulation of dATP is particularly cytotoxic, as it inhibits ribonucleotide reductase, an enzyme essential for the synthesis of other deoxynucleotides required for DNA replication and repair.

| Treatment | Cell/Tissue Type | Metabolite Change | Reference(s) |

| Deoxythis compound (5 and 500 µg/kg i.v.) | Rat Cerebral Cortex (during hypoxia) | ↑ Adenosine, ↓ Inosine, ↓ Hypoxanthine, ↑ Uric Acid | [7] |

| Deoxythis compound (in vivo) | Mouse Erythrocytes | ↑ dATP | [8] |

| Deoxythis compound + Deoxyadenosine | Human Leukemic T-cells | ↑ dATP | [9] |

Table 2: Effects of this compound and its analogs on purine metabolite levels.

Impact on S-Adenosylhomocysteine (SAH) Hydrolase

The accumulation of adenosine and deoxyadenosine can also lead to the inhibition of S-adenosylhomocysteine (SAH) hydrolase, an enzyme that catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the accumulation of SAH, a potent inhibitor of transmethylation reactions that are vital for numerous cellular processes.[10]

Experimental Protocols

Adenosine Deaminase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for determining ADA activity in biological samples.

Principle: The assay measures the rate of ammonia production from the deamination of adenosine. The ammonia is then used in a reaction catalyzed by glutamate dehydrogenase, which results in the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ADA activity.

Materials:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM Adenosine solution

-

NADH solution (10 mg/mL)

-

α-Ketoglutarate solution (50 mM)

-

Glutamate dehydrogenase (GDH) solution

-

Sample containing ADA (e.g., cell lysate, tissue homogenate)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, α-ketoglutarate, and NADH in a cuvette.

-

Add the sample containing ADA to the reaction mixture and incubate for 5 minutes at 37°C to allow for the consumption of any endogenous ammonia.

-

Add the GDH solution and mix.

-

Initiate the reaction by adding the adenosine solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the ADA activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Quantification of Purine Nucleosides and Bases by HPLC-UV

This protocol provides a general framework for the separation and quantification of purine metabolites.

Principle: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate purine nucleosides and bases based on their hydrophobicity. The separated compounds are then detected by their UV absorbance at a specific wavelength (typically 254-260 nm).

Materials:

-

HPLC system with a C18 reversed-phase column and UV detector

-

Mobile Phase A: Phosphate buffer (e.g., 0.15 M ammonium dihydrogen phosphate, pH 6.0)

-

Mobile Phase B: Acetonitrile or methanol

-

Perchloric acid (for extraction)

-

Potassium bicarbonate (for neutralization)

-

Standards for adenosine, inosine, hypoxanthine, xanthine, etc.

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in cold perchloric acid to precipitate proteins and extract metabolites.

-

Centrifuge to pellet the protein debris.

-

Neutralize the supernatant with potassium bicarbonate.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the supernatant before injection.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the prepared sample.

-

Elute the compounds using a gradient of Mobile Phase B.

-

Monitor the absorbance at the desired wavelength.

-

-

Quantification:

Visualizing this compound's Impact on Purine Metabolism

The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.

Conclusion

This compound's potent and specific inhibition of adenosine deaminase has made it an indispensable tool for dissecting the complexities of purine metabolism. Its ability to induce the accumulation of adenosine and deoxyadenosine provides a powerful model for studying the physiological and pathological roles of these nucleosides and the consequences of their dysregulation. The detailed understanding of this compound's mechanism and its metabolic impact, as outlined in this guide, is crucial for researchers and drug development professionals aiming to modulate purine salvage pathways for therapeutic benefit, particularly in the fields of immunology, oncology, and neurology. The experimental protocols and pathway visualizations provided herein offer a practical framework for advancing research in this critical area of cellular biochemistry.

References

- 1. Isolation of mutant adenosine deaminase by this compound affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of the this compound biosynthetic gene cluster in Streptomyces kaniharaensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2'-Deoxythis compound inhibition of adenosine deaminase in rat brain: in vivo and in vitro analysis of specificity, potency, and enzyme recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inosine and hypoxanthine as novel biomarkers for cardiac ischemia: From bench to point-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of deoxythis compound on adenosine, inosine, hypoxanthine, xanthine, and uric acid release from the hypoxemic rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scitepress.org [scitepress.org]

Thermodynamic Deep Dive: Unraveling the Coformycin-Adenosine Deaminase Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermodynamic landscape of coformycin's interaction with adenosine deaminase (ADA), a critical enzyme in purine metabolism and a target for therapeutic intervention. Understanding the energetic forces that govern this high-affinity binding is paramount for the rational design of novel and more potent inhibitors. This document provides a comprehensive summary of the thermodynamic parameters, detailed experimental protocols for their determination via Isothermal Titration Calorimetry (ITC), and visual representations of the underlying processes to facilitate a deeper understanding.

Quantitative Thermodynamic Data

The binding of this compound to adenosine deaminase is a thermodynamically favorable process, characterized by a large negative Gibbs free energy change (ΔG), indicating a strong binding affinity. The interaction is primarily enthalpy-driven, with a significant negative enthalpy change (ΔH), suggesting the formation of strong hydrogen bonds and favorable van der Waals interactions upon binding. The entropy change (ΔS) is also a contributing factor.

The following table summarizes the key thermodynamic parameters for the binding of this compound to bovine adenosine deaminase, collated from available literature. It is important to note that experimental conditions can influence these values.

| Thermodynamic Parameter | Value | Units | Temperature (°C) | Reference |

| Inhibition Constant (Kᵢ) | 1.1 x 10⁻¹¹ | M | 21 | [1] |

| Gibbs Free Energy (ΔG) | -14.8 | kcal/mol | 21 | Calculated |

| Inhibition Constant (Kᵢ) | 5.3 x 10⁻¹¹ | M | 38.3 | [1] |

| Gibbs Free Energy (ΔG) | -14.9 | kcal/mol | 38.3 | Calculated |

| Binding Enthalpy (ΔH) | -85 | kJ/mol | 38.3 | [2] |

| Binding Entropy Change (ΔS) | -74 | J/mol·K | 38.3 | [2] |

Note: Gibbs free energy (ΔG) was calculated from the inhibition constant (Kᵢ) using the equation ΔG = -RTln(Kᵢ), where R is the gas constant (8.314 J/mol·K or 1.987 cal/mol·K) and T is the temperature in Kelvin.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique to directly measure the heat released or absorbed during a biomolecular interaction, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Due to the high-affinity of the this compound-ADA interaction, a standard ITC experiment may be challenging. A displacement titration or a competition ITC experiment is often employed for such tight binders. However, for the purpose of this guide, a direct titration protocol is outlined, with considerations for high-affinity interactions.

Materials:

-

Adenosine Deaminase (ADA): Highly purified, from bovine spleen or recombinant source.

-

This compound: High purity.

-

ITC Buffer: e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.5. The buffer must be identical for both the protein and the ligand to minimize heats of dilution.

-

Isothermal Titration Calorimeter: (e.g., MicroCal PEAQ-ITC, VP-ITC, or equivalent).

Procedure:

-

Sample Preparation:

-

Dialyze the ADA solution extensively against the ITC buffer to ensure buffer matching.

-

Dissolve this compound in the final dialysis buffer.

-

Degas both the ADA and this compound solutions immediately before the experiment to prevent air bubbles.

-

Determine the accurate concentrations of both ADA and this compound spectrophotometrically or using other appropriate methods.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells of the calorimeter with detergent and water, followed by extensive rinsing with the ITC buffer.

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 750 rpm).

-

Set the reference power to a suitable value (e.g., 10 µcal/sec).

-

-

Loading the Calorimeter:

-

Load the reference cell with the ITC buffer.

-

Carefully load the sample cell with the ADA solution (e.g., 10-20 µM).

-

Load the injection syringe with the this compound solution (e.g., 100-200 µM, typically 10-20 times the concentration of ADA).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for an initial data point.

-

Proceed with a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.

-

-

Control Experiment:

-

Perform a control titration by injecting the this compound solution into the ITC buffer in the sample cell to determine the heat of dilution of the ligand.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the peaks in the thermogram to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to ADA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

-

Calculate the Gibbs free energy (ΔG = -RTlnKₐ) and the entropy change (ΔS = (ΔH - ΔG)/T).

-

Visualizing the Process and Principles

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Caption: Thermodynamic principles of this compound binding to ADA.

References

Early Studies on Coformycin: An In-depth Technical Guide on its Antibiotic and Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coformycin, a nucleoside antibiotic isolated from Streptomyces kaniharaensis, has been a subject of significant scientific interest due to its potent biological activities. Early research into this compound revealed its dual role as both an antibiotic and an antitumor agent, primarily stemming from its powerful and specific inhibition of the enzyme adenosine deaminase (ADA). This technical guide provides a comprehensive overview of the foundational studies that characterized the antibiotic and antitumor properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Core Mechanism of Action: Adenosine Deaminase Inhibition

This compound's primary mechanism of action is the potent inhibition of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. ADA catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound leads to an accumulation of intracellular adenosine and deoxyadenosine, which can be toxic to cells, particularly lymphocytes and cancer cells that exhibit high rates of purine metabolism. This inhibition is exceptionally tight, with early studies reporting Ki values in the picomolar range, indicating a near-irreversible binding to the enzyme.

Caption: Mechanism of this compound via potent inhibition of Adenosine Deaminase (ADA).

Antibiotic Activity of this compound

Initial studies on this compound demonstrated its activity against various bacteria. The antibiotic potential of this compound is attributed to its ability to disrupt essential purine metabolic pathways in susceptible microorganisms. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of bacterial species as determined in early research.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis PCI 219 | >100 |

| Staphylococcus aureus FDA 209P | >100 |

| Escherichia coli K-12 | >100 |

| Klebsiella pneumoniae PCI 602 | >100 |

| Pseudomonas aeruginosa | >100 |

| Mycobacterium smegmatis ATCC 607 | >100 |

Note: Early studies indicated that this compound by itself has weak antibacterial activity. Its primary significance in this context is its synergistic effect with other nucleoside antibiotics like Formycin A.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains was determined using the agar dilution method.

-

Preparation of Media: A series of agar plates containing graded concentrations of this compound were prepared. Mueller-Hinton agar is a commonly used medium for this assay.

-

Inoculum Preparation: Bacterial strains were cultured in a suitable broth medium to achieve a logarithmic growth phase. The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Inoculation: The standardized bacterial suspensions were further diluted and inoculated onto the surface of the this compound-containing agar plates using a multipoint inoculator.

-

Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the bacteria on the agar surface.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antitumor Activity of this compound

The antitumor properties of this compound are a direct consequence of its potent ADA inhibition. This activity is particularly pronounced in lymphoid malignancies, which are highly dependent on purine salvage pathways.

In Vitro Antitumor Activity

While this compound alone shows some cytotoxic effects, its primary antitumor application in early studies was in combination with other nucleoside analogs, such as arabinosyladenine (Ara-A) and cordycepin. This compound prevents the deamination and inactivation of these analogs by ADA, thereby potentiating their cytotoxic effects. The following table includes data on the activity of this compound analogs and their potentiation of other chemotherapeutic agents.

Table 2: In Vitro and In Vivo Inhibition of Adenosine Deaminase by this compound Analogs

| Compound | Parameter | Value | Organism/System |

| 2'-Deoxythis compound | ID50 | 4 x 10⁻⁸ M | L1210 Cells (in vitro) |

| Isothis compound | Ki | 4.5 x 10⁻⁸ M | Adenosine Deaminase |

| Isothis compound | ED50 | 29 mg/kg | Mouse Thymus (in vivo) |

| Isothis compound | ED50 | 13 mg/kg | Mouse Spleen (in vivo) |

| Isothis compound | ED50 | 80 mg/kg | Mouse Liver (in vivo) |

| Isothis compound | ED50 | 20 mg/kg | Mouse Kidney (in vivo) |

Table 3: Potentiation of Antitumor Drugs by 2'-Deoxythis compound (DCF) in L1210 Cells (in vitro)

| Antitumor Drug | IC50 (M) without DCF | IC50 (M) with 1 x 10⁻⁶ M DCF |

| Cordycepin | 2.5 x 10⁻⁴ | 1.8 x 10⁻⁵ |

In Vivo Antitumor Activity

Early in vivo studies using murine leukemia models, such as L1210, demonstrated the ability of this compound to enhance the therapeutic efficacy of other antitumor agents.

Table 4: In Vivo Antitumor Activity of this compound in Combination with Formycin A against L1210 Murine Leukemia

| Treatment | Dose (mg/kg/day) | Mean Survival Time (days) | Increase in Life Span (%) |

| Control | - | 9.0 | - |

| This compound | 0.1 | 10.0 | 11 |

| Formycin A | 1.0 | 12.5 | 39 |

| This compound + Formycin A | 0.1 + 1.0 | 25.0 | 178 |

Experimental Protocol: In Vivo Antitumor Activity in L1210 Murine Leukemia Model

-

Animal Model: CDF1 mice were used for this study.

-

Tumor Inoculation: Mice were inoculated intraperitoneally (i.p.) with 1 x 10⁵ L1210 leukemia cells.

-

Treatment Regimen: Treatment was initiated 24 hours after tumor inoculation and continued once daily for 10 days.

-

The control group received saline.

-

Treatment groups received this compound, Formycin A, or a combination of both, administered i.p.

-

-

Endpoint: The primary endpoint of the study was the mean survival time of the mice. The percentage increase in life span (% ILS) was calculated using the formula: [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

Caption: Workflow for in vivo antitumor activity assessment in a mouse model.

Experimental Protocol: Adenosine Deaminase (ADA) Inhibition Assay

The inhibitory effect of this compound on ADA activity was quantified using a spectrophotometric assay.

-

Principle: The assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine by ADA.

-

Reagents:

-

Phosphate buffer (50 mM, pH 7.5)

-

Adenosine solution (substrate)

-

Adenosine deaminase (enzyme)

-

This compound solution (inhibitor)

-

-

Procedure:

-

A reaction mixture containing phosphate buffer and adenosine was prepared in a quartz cuvette.

-

The reaction was initiated by the addition of the ADA enzyme.

-

The change in absorbance at 265 nm was monitored over time using a spectrophotometer.

-

To determine the inhibitory activity of this compound, the enzyme was pre-incubated with various concentrations of this compound before the addition of the substrate.

-

-

Data Analysis: The initial reaction rates were calculated from the linear portion of the absorbance versus time plot. The Ki value for this compound was determined by analyzing the inhibition data using Lineweaver-Burk or other kinetic plots.

Caption: Workflow for the spectrophotometric ADA inhibition assay.

Conclusion

The early studies on this compound laid a critical foundation for understanding its potent biological activities. As a powerful inhibitor of adenosine deaminase, this compound demonstrated a unique potential in both antibiotic and antitumor applications, primarily through the potentiation of other nucleoside analogs. The quantitative data and experimental protocols from these initial investigations have been instrumental in guiding further research and development in the fields of enzymology, antibiotic discovery, and cancer chemotherapy. This technical guide serves as a detailed resource for researchers and professionals seeking to build upon this foundational knowledge in their own work.

Molecular Modeling of Coformycin and Adenosine Deaminase (ADA) Interaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of the interaction between the potent inhibitor coformycin and its target enzyme, adenosine deaminase (ADA). This interaction is of significant interest in drug development due to ADA's role in the purine salvage pathway and its implications in various diseases, including immunodeficiencies and cancer. This document details the computational and experimental methodologies used to study this interaction, presents key quantitative data, and provides visualizations of relevant pathways and workflows.

Introduction to Adenosine Deaminase and this compound

Adenosine deaminase (ADA) is a crucial enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1][2] This function is vital for the proper function of the immune system, and a deficiency in ADA can lead to severe combined immunodeficiency (SCID).[1] Conversely, elevated ADA levels are associated with various diseases, making it a significant therapeutic target.

This compound and its analog deoxythis compound (pentostatin) are potent transition-state analog inhibitors of ADA.[3][4] Their high affinity and slow dissociation from the enzyme make them powerful tools for studying ADA function and valuable leads in drug design.[4] Molecular modeling plays a pivotal role in elucidating the structural and energetic basis of this tight binding, providing insights for the development of novel and more specific ADA inhibitors.

Computational Methodologies in this compound-ADA Interaction Studies

Molecular modeling techniques are instrumental in understanding the intricacies of the this compound-ADA interaction at an atomic level. These methods range from molecular dynamics simulations to more computationally intensive free energy calculations.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the this compound-ADA complex, revealing the flexibility of the protein and the inhibitor, as well as the crucial interactions that stabilize the bound state.[3][5] These simulations have highlighted the importance of key residues in the ADA active site, such as Asp19 and His17, which form strong interactions with the 5'-hydroxyl group of this compound's sugar moiety.[3][5]

Free Energy Calculations

To quantify the binding affinity, more advanced computational methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are employed. These methods calculate the relative binding free energies of different ligands or the absolute binding free energy of a single ligand, providing a theoretical counterpart to experimentally determined inhibition constants (Ki).

MM/PBSA and MM/GBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods offer a computationally less expensive alternative to FEP and TI for estimating binding free energies.[6][7] These methods combine molecular mechanics energy calculations with continuum solvation models to provide insights into the energetic contributions of different interaction types (e.g., electrostatic, van der Waals) to the overall binding affinity.

Computational Alanine Scanning

Computational alanine scanning is a technique used to identify "hotspot" residues that contribute significantly to the binding affinity.[8][9] By computationally mutating active site residues to alanine and calculating the resulting change in binding free energy (ΔΔG), researchers can pinpoint the key interactions driving the this compound-ADA association.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental and computational studies on the interaction of this compound and its analogs with adenosine deaminase.

| Inhibitor | Organism | Ki (pM) | Temperature (°C) | Reference |

| This compound | Bovine | 53,000 | 38.3 | [10] |

| This compound | Bovine | 11,000 | 21 | [10] |

| Deoxythis compound (Pentostatin) | Rat Brain | 23 | - | [3] |

| Deoxythis compound (Pentostatin) | Murine | ~100 | - | [6] |

Table 1: Experimentally Determined Inhibition Constants (Ki) for this compound and Deoxythis compound with Adenosine Deaminase.

| Method | ΔGbind (kcal/mol) | Key Contributing Residues | Reference |

| Free Energy Simulations | Not explicitly stated, but implies very strong binding | Asp19, His17 | [3][5] |

| MM/PBSA or MM/GBSA | Not explicitly found in searches | - | - |

| Computational Alanine Scanning | Not explicitly found in searches | - | - |

Experimental Protocols

Spectrophotometric Assay for Adenosine Deaminase Activity and Inhibition

This protocol describes a common method for measuring ADA activity and determining the inhibitory effect of compounds like this compound. The assay is based on the deamination of adenosine to inosine, which leads to a decrease in absorbance at 265 nm.

Principle:

Adenosine has a maximum absorbance at 265 nm, while inosine has a significantly lower absorbance at this wavelength. The rate of decrease in absorbance at 265 nm is directly proportional to the ADA activity.

Materials:

-

Adenosine Deaminase (from bovine spleen or other sources)

-

Adenosine (substrate)

-

This compound (inhibitor)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of adenosine in phosphate buffer.

-

Prepare a stock solution of ADA in phosphate buffer. The final concentration should be determined empirically to give a linear reaction rate for a sufficient duration.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and make serial dilutions in phosphate buffer.

-

-

Assay:

-

Set the spectrophotometer to measure absorbance at 265 nm and maintain the temperature at a constant value (e.g., 25°C or 37°C).

-

In a cuvette, mix the phosphate buffer, adenosine solution, and the desired concentration of this compound (or solvent control).

-

Initiate the reaction by adding the ADA solution and immediately start monitoring the change in absorbance at 265 nm over time.

-

Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a few minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

To determine the IC₅₀ value of this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (adenosine) and the inhibitor (this compound) and analyze the data using a Lineweaver-Burk or Dixon plot.

-

Molecular Dynamics Simulation Protocol (General Workflow using GROMACS)

This protocol outlines the general steps for setting up and running a molecular dynamics simulation of the this compound-ADA complex using the GROMACS software package.

Prerequisites:

-

GROMACS software installed.[11]

-

A starting structure of the ADA-coformycin complex (e.g., from the Protein Data Bank).

-

Force field files for the protein and the ligand.

Workflow:

-

System Preparation:

-

Prepare the protein structure by removing any unwanted molecules (e.g., crystal waters, other ligands) and adding hydrogen atoms.

-

Generate a topology file for the protein using the pdb2gmx tool in GROMACS, selecting a suitable force field (e.g., AMBER, CHARMM).[12]

-

Generate a topology and parameter file for the this compound ligand. This may require using external tools like Antechamber or a parameter server.

-

Combine the protein and ligand topologies into a single system topology file.

-

-

Simulation Box Setup:

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is done using the grompp and mdrun tools with an appropriate .mdp file specifying the minimization algorithm.[13]

-

-

Equilibration:

-

Perform a two-step equilibration process to bring the system to the desired temperature and pressure.

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): Restrain the protein and ligand heavy atoms and allow the solvent to equilibrate around them.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Continue with position restraints on the protein and ligand while allowing the pressure of the system to equilibrate.

-

-

-

Production MD:

-

Run the production simulation without position restraints for a desired length of time (e.g., nanoseconds to microseconds).

-

-

Analysis:

-

Analyze the resulting trajectory to study the dynamics, interactions, and conformational changes of the this compound-ADA complex. Tools like gmx rms, gmx hbond, and visualization software like VMD or PyMOL are used for this purpose.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the molecular modeling of the this compound-ADA interaction.

Caption: Adenosine signaling pathway and the point of inhibition by this compound.

Caption: General workflow for molecular dynamics simulation of the this compound-ADA complex.

Caption: Experimental workflow for determining the inhibition constant (Ki) of this compound.

Conclusion